![molecular formula C22H21NO5S2 B6495338 ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate CAS No. 868676-35-1](/img/structure/B6495338.png)
ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate, also known as ESBPC, is an organosulfur compound that has been studied for its potential applications in a variety of scientific fields. ESBPC is a derivative of thiophene, an aromatic ring containing a sulfur atom in the center, and is synthesized from a reaction between ethyl 3-aminopropionate and benzenesulfonyl chloride. ESBPC is a useful compound for its ability to act as a ligand for transition metal complexes, and its potential for use in medicinal and biochemical research.
Scientific Research Applications
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory effects of this compound. It may inhibit specific enzymes or pathways involved in inflammation, making it a potential candidate for drug development .
- Anticancer Activity : Investigations suggest that this compound exhibits anticancer properties. It could interfere with cancer cell growth or metastasis .
- Organic Semiconductors : Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is part of the thiophene family, known for its semiconducting properties. Researchers explore its use in organic electronic devices like solar cells and transistors .
- Photocatalysis : This compound might serve as a photocatalyst for environmental remediation. By harnessing light energy, it could break down pollutants in water or air .
- Chemical Sensing : Researchers investigate its potential as a sensing material. It could be incorporated into sensors for detecting specific analytes or gases .
- Neuroprotective Effects : Some studies suggest that this compound may protect neurons from damage. It could be relevant in neurodegenerative disease research .
- Traditional Medicine : Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate might have historical use in traditional medicine. Researchers explore its ethnopharmacological significance .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Environmental Chemistry and Pollution Control
Analytical Chemistry and Sensors
Pharmacology and Neurobiology
Natural Product Chemistry and Ethnopharmacology
Mechanism of Action
Target of Action
The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates. This inhibits the proteolytic activity of hNE, thereby modulating the immune response .
Biochemical Pathways
The inhibition of hNE affects the proteolysis of a range of proteins, including all extracellular matrix proteins and many important plasma proteins . This can have downstream effects on various biochemical pathways involved in inflammation and immune response .
Result of Action
By inhibiting hNE, the compound can potentially modulate the immune response, particularly in conditions characterized by excessive inflammation. This could have therapeutic implications for conditions such as Acute Respiratory Distress Syndrome (ARDS) .
properties
IUPAC Name |
ethyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-2-28-22(25)21-18(15-19(29-21)16-9-5-3-6-10-16)23-20(24)13-14-30(26,27)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHISSHJJSXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-3-(3-(phenylsulfonyl)propanamido)thiophene-2-carboxylate |
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